molecular formula C20H25AsGe B14500619 Diphenyl[(triethylgermyl)ethynyl]arsane CAS No. 63451-85-4

Diphenyl[(triethylgermyl)ethynyl]arsane

Cat. No.: B14500619
CAS No.: 63451-85-4
M. Wt: 413.0 g/mol
InChI Key: VMAWPANKVAFZNV-UHFFFAOYSA-N
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Description

Diphenyl[(triethylgermyl)ethynyl]arsane is a complex organometallic compound with the molecular formula C20H25AsGe . This compound features a unique combination of arsenic, germanium, and ethynyl groups, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl[(triethylgermyl)ethynyl]arsane typically involves the reaction of diphenylarsine with triethylgermylacetylene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, with catalysts such as palladium or platinum complexes to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[(triethylgermyl)ethynyl]arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides of arsenic and germanium.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrides.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and may be carried out in solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic and germanium oxides, while substitution reactions can produce a variety of organometallic derivatives.

Scientific Research Applications

Diphenyl[(triethylgermyl)ethynyl]arsane has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including semiconductors and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism by which Diphenyl[(triethylgermyl)ethynyl]arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s organometallic nature allows it to participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenylarsine: Lacks the germanium and ethynyl groups, making it less versatile in certain applications.

    Triethylgermylacetylene: Contains the germanium and ethynyl groups but lacks the arsenic component.

    Triphenylarsine: Similar to Diphenyl[(triethylgermyl)ethynyl]arsane but with three phenyl groups attached to arsenic instead of two.

Uniqueness

This compound’s uniqueness lies in its combination of arsenic, germanium, and ethynyl groups, which confer distinct electronic and chemical properties. This makes it a valuable compound for research and industrial applications, particularly in fields requiring advanced materials and catalysts.

Properties

CAS No.

63451-85-4

Molecular Formula

C20H25AsGe

Molecular Weight

413.0 g/mol

IUPAC Name

diphenyl(2-triethylgermylethynyl)arsane

InChI

InChI=1S/C20H25AsGe/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3

InChI Key

VMAWPANKVAFZNV-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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